Necrostatin 2 racemate Necrostatin 2 racemate (±)-Necrostatin-2 is a racemic mixture that inhibits receptor-interacting protein kinase 1 (RIPK1) autophosphorylation in vitro in a dose-dependent manner. Treatment with 6 mg/kg/day of (±)-necrostatin-2 prevents TNF-induced mortality in a murine model of systemic inflammatory response syndrome (SIRS). (±)-Necrostatin-2 decreases irradiation-induced lactate dehydrogenase (LDH) release and cell death in murine embryonic Cyt c-/- cells. It also prevents angiotensin II-induced elastin degradation and aortic inflammation in a murine abdominal aortic aneurism (AAA) model at a dose of 1.6 mg/kg/day.
Potent necroptosis inhibitor
Necrostatin 2 is a potent necroptosis inhibitor with EC50 of 50 nM. Necroptosis is a regulated caspase-independent cell death mechanism that results in morphological features resembling necrosis. Necrostatin 2 inhibits receptor-interacting protein kinase 1 (RIPK1) autophosphorylation in vitro in a dose-dependent manner. Necrostatin 2 is superior to its structural analog Necrostatin-1 in blocking RIP1-dependent necroptosis due to improved potency. It is efficacious in an animal model of ischemic stroke.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007550
InChI: InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)
SMILES: CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.70 g/mol

Necrostatin 2 racemate

CAS No.:

Cat. No.: VC0007550

Molecular Formula: C13H12ClN3O2

Molecular Weight: 277.70 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Necrostatin 2 racemate -

Specification

Molecular Formula C13H12ClN3O2
Molecular Weight 277.70 g/mol
IUPAC Name 5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione
Standard InChI InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)
Standard InChI Key WIKGAEMMNQTUGL-UHFFFAOYSA-N
SMILES CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl
Canonical SMILES CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl

Introduction

Chemical and Structural Characteristics

Basic Chemical Properties

Necrostatin 2 racemate (CAS: 852391-15-2) belongs to the class of 5-(1H-indol-3-ylmethyl)hydantoins, characterized by a thiohydantoin core substituted with a chlorinated indole moiety . Its structure enables selective binding to the kinase domain of RIPK1, inhibiting autophosphorylation and subsequent recruitment of RIPK3—a critical step in necroptosis execution . The compound exhibits high solubility in dimethyl sulfoxide (DMSO; 50 mg/mL) but limited aqueous solubility, necessitating solvent-based formulations for in vitro and in vivo applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H12ClN3O2\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{O}_2
Molecular Weight277.71 g/mol
CAS Number852391-15-2
Solubility (DMSO)50 mg/mL (180.04 mM)
Purity≥98%

Mechanism of Action and Pharmacological Profile

RIPK1 Inhibition and Necroptosis Suppression

Necrostatin 2 racemate binds to the allosteric pocket of RIPK1, preventing its kinase activation and subsequent formation of the necrosome complex (RIPK1-RIPK3-MLKL) . This mechanism contrasts with Necrostatin-1 (Nec-1), which also inhibits indoleamine 2,3-dioxygenase (IDO), leading to off-target effects . The racemate’s EC50 for necroptosis inhibition is 50 nM, making it 10-fold more potent than first-generation inhibitors in cellular models .

Pharmacokinetics and Blood-Brain Barrier Penetration

In vivo studies demonstrate that Necrostatin 2 racemate achieves rapid central nervous system (CNS) distribution following intravenous administration, with a brain-to-plasma ratio of 0.8 within 30 minutes . This property is critical for its efficacy in ischemic stroke models, where it reduces infarct volume by 40% when administered post-occlusion . The compound’s half-life in rodents is approximately 2.5 hours, necessitating repeated dosing in prolonged experimental protocols .

Research Applications and Preclinical Findings

Ischemic Stroke Models

Necrostatin 2 racemate attenuates cerebral ischemia-reperfusion injury by blocking RIPK1-mediated inflammatory responses. In a middle cerebral artery occlusion (MCAO) model, treatment with 1.5 mg/kg reduced neuronal death by 60% and improved functional recovery at 7 days post-stroke . These effects correlate with decreased levels of pro-inflammatory cytokines (TNF-α, IL-6) and reduced microglial activation in the peri-infarct region .

Neurodegenerative Diseases

Recent work implicates RIPK1 in Alzheimer’s disease (AD) pathogenesis via amyloid-β-induced neuroinflammation. Necrostatin 2 racemate (10 μM) suppressed RIPK1 phosphorylation in primary cortical neurons exposed to Aβ42 oligomers, rescuing synaptic density by 35% compared to untreated controls . These findings suggest potential therapeutic utility in tauopathies and other protein-misfolding disorders.

Table 2: Efficacy in Preclinical Disease Models

Disease ModelDose/ConcentrationOutcomeSource
Ischemic Stroke (MCAO)1.5 mg/kg IV40% reduction in infarct volume
Alzheimer’s Disease10 μM in vitro35% increase in synaptic density
Traumatic Brain Injury2 mg/kg IP50% decrease in edema formation

Comparative Analysis with Other Necroptosis Inhibitors

Specificity Relative to Necrostatin-1 (Nec-1)

Unlike Nec-1, which inhibits both RIPK1 and IDO (IC50: 1.8 μM for IDO), Necrostatin 2 racemate shows no activity against IDO at concentrations up to 100 μM . This selectivity eliminates confounding immunomodulatory effects in experimental systems, making it preferable for mechanistic studies of necroptosis .

Advantages Over GSK’872 (RIPK3 Inhibitor)

While GSK’872 directly targets RIPK3, it paradoxically exacerbates TNF-α-induced systemic inflammatory response syndrome (SIRS) in mice . Necrostatin 2 racemate, by acting upstream at RIPK1, prevents this sensitization and reduces mortality in endotoxemia models by 70% .

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